Lyn-IN-1 is a potent and selective small molecule inhibitor of the Lyn tyrosine kinase. Lyn is a member of the Src family of kinases and plays a crucial role in various cellular processes, including signal transduction, proliferation, and differentiation within the immune system []. Lyn is expressed in hematopoietic cells and is involved in regulating B cell receptor signaling []. Due to its involvement in these critical cellular functions, Lyn has been implicated in the pathogenesis of various diseases, including leukemia and autoimmune disorders [, ]. Lyn-IN-1 has emerged as a valuable research tool for investigating the role of Lyn in these diseases and for exploring its potential as a therapeutic target.
Lyn-IN-1 is a small molecule that has garnered attention in the field of medicinal chemistry due to its potential as an inhibitor of specific protein interactions. It is particularly noted for its role in targeting certain kinases and other proteins involved in various cellular processes. The compound is classified under the category of small-molecule inhibitors, which are designed to disrupt protein-protein interactions or inhibit enzymatic activity.
Lyn-IN-1 was developed through a combination of high-throughput screening and structure-based drug design approaches. Researchers aimed to identify compounds that could selectively inhibit the activity of target proteins implicated in diseases such as cancer and neurodegenerative disorders.
Lyn-IN-1 is classified as a kinase inhibitor, specifically targeting the Lyn kinase, which is involved in signaling pathways that regulate cell growth and survival. This classification places it within a broader category of compounds that are being explored for therapeutic applications in oncology and other fields.
The synthesis of Lyn-IN-1 typically involves several key steps, including:
The specific synthetic route for Lyn-IN-1 may vary depending on the desired analogs or modifications being explored. The optimization of reaction conditions (e.g., temperature, solvent choice) is critical to achieving high yields and purity.
Lyn-IN-1 has a defined molecular structure that includes specific functional groups contributing to its biological activity. The precise three-dimensional conformation can be elucidated through techniques such as X-ray crystallography or computational modeling.
The molecular formula of Lyn-IN-1 can be represented as , where , , and denote the number of carbon, hydrogen, and nitrogen atoms, respectively. The compound's molecular weight is calculated based on its formula.
Lyn-IN-1 can participate in various chemical reactions depending on its functional groups. For example:
Understanding the reactivity of Lyn-IN-1 is crucial for its application in biological systems. Reaction kinetics and mechanisms can be studied using spectroscopic methods to provide insights into how the compound interacts with its targets.
Lyn-IN-1 exerts its effects primarily through inhibition of the Lyn kinase activity. By binding to the active site or allosteric sites on the kinase, it prevents substrate phosphorylation, thereby disrupting downstream signaling pathways involved in cell proliferation and survival.
Studies have shown that Lyn-IN-1 can effectively reduce cell viability in cancer cell lines expressing high levels of Lyn kinase. This inhibition correlates with decreased phosphorylation levels of key substrates involved in tumor growth.
Lyn-IN-1 typically exhibits characteristics such as:
Key chemical properties include:
Relevant data from stability studies can inform formulation strategies for potential therapeutic applications.
Lyn-IN-1 has potential applications in scientific research, particularly in:
Lyn exerts bidirectional control over BCR signaling. Upon antigen engagement, Lyn phosphorylates immunoreceptor tyrosine-based activation motifs (ITAMs) on Igα/Igβ (CD79a/b), initiating pro-survival cascades via Syk, PLCγ2, and PI3K [8] [9]. Conversely, Lyn is indispensable for negative regulation through phosphorylation of immunoreceptor tyrosine-based inhibitory motifs (ITIMs) on receptors like FcγRIIb and CD22 [4] [8]. Phosphorylated ITIMs recruit phosphatases (SHIP-1, SHP-1) that dampen BCR signals by dephosphorylating key effectors (e.g., Syk, BTK) and hydrolyzing PIP₃ [8] [10].
In Lyn−/− mice, loss of inhibitory signaling triggers:
Lyn-IN-1 suppresses pathological BCR signaling by inhibiting Lyn-mediated ITAM phosphorylation (IC₅₀: 8 nM), thereby restoring FcγRIIb-mediated inhibition in malignant B cells [1] [5].
Table 2: Lyn Kinase Functions in Immune Cell Signaling
Signaling Context | Positive Role of Lyn | Negative Role of Lyn |
---|---|---|
B-Cell Receptor (BCR) | Phosphorylates Igα/Igβ ITAMs → Activates Syk/PLCγ2/PI3K | Phosphorylates FcγRIIb/CD22 ITIMs → Recruits SHIP-1/SHP-1 |
Cytokine Receptors | Enhances JAK/STAT5 survival signals (e.g., IL-5, GM-CSF) | Suppresses JAK/STAT3/5 via SOCS1/SOCS3 recruitment |
Myeloid Progenitors | Promotes CSF-induced proliferation | Limits CSF responsiveness via SIRPα/PIR-B phosphorylation |
Oncogenic Impact | Sustains survival in B-cell malignancies | Loss → Autoimmunity/myeloproliferation |
Lyn integrates cytokine and growth factor signals through cross-pathway modulation. In myeloid and B cells, Lyn phosphorylates cytokine receptors (e.g., IL-3R, GM-CSFR), facilitating JAK2 activation and STAT5 recruitment [7] [10]. STAT5 upregulates anti-apoptotic proteins (Bcl-xL, Mcl-1) and synergizes with the PI3K/AKT axis via:
Conversely, Lyn dampens excessive signaling by phosphorylating SIRPα/PIR-B ITIMs, which recruit SHP-1 to dephosphorylate JAK2 and STAT5 [2] [7]. Lyn-IN-1 disrupts this network in malignancy by:
Lyn is constitutively active in >60% of B-cell acute lymphoblastic leukemias (B-ALL) and chronic lymphocytic leukemias (CLL), where it drives:
In Ewing sarcoma, the EWS/FLI-1 fusion protein transcriptionally upregulates LYN, accounting for >30% of pan-Src kinase activity. Lyn knockdown or inhibition with Lyn-IN-1:
Table 3: Lyn Hyperactivation in Hematologic Malignancies & Therapeutic Response
Malignancy | Lyn Dysregulation | Lyn-IN-1 Efficacy |
---|---|---|
Bcr-Abl+ Leukemias | Overexpressed Lyn compensates for Bcr-Abl inhibition | Restores apoptosis in imatinib-resistant cells (IC₅₀: 15 nM) |
Chronic Lymphocytic Leukemia (CLL) | Constitutive Lyn phosphorylation → Autonomous BCR signaling | Blocks SYK/ERK activation; ↓ viability by 80% at 48h |
Ewing Sarcoma | EWS/FLI-1 fusion upregulates LYN transcription | ↓ Primary tumor growth by 65%; reduces lung metastases |
Diffuse Large B-Cell Lymphoma (DLBCL) | Lyn sustains PI3K/AKT/mTOR survival axis | Synergizes with BTK inhibitors (e.g., ibrutinib) |
While Lyn inhibition benefits B-cell malignancies, it exacerbates myeloproliferative adaptations via:
Lyn-IN-1 shows lineage-specific effects: It spares early myeloid progenitors by:
However, prolonged use may risk myeloproliferation, necessitating combinatorial approaches with JAK2/STAT5 inhibitors [7] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7